ガノデリック酸SZ

概要

説明

Ganoderic acid SZ is a natural product found in Ganoderma leucocontextum, Ganoderma, and Pappia fissilis with data available.

科学的研究の応用

薬理作用

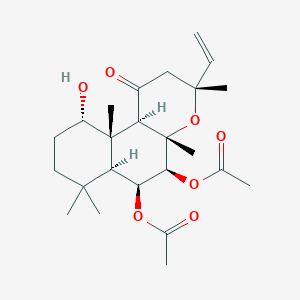

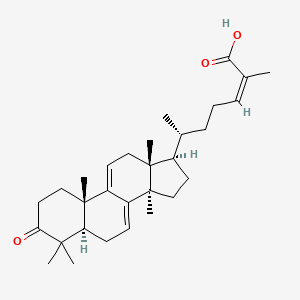

ガノデリック酸(GAs)には、ガノデリック酸SZも含まれ、ガノデルマ・ルシダムの薬理作用に寄与する高度に酸素化されたラノスタン型トリテルペノイドです {svg_1}. これらは、抗菌、抗ウイルス、抗腫瘍、抗HIV-1、抗酸化、コレステロール低下作用など、生物活性について調査されてきました {svg_2}.

生合成

ガノデリック酸は、G. ルシダムは、以前の生合成研究とアイソトープトレーシング実験によると、メバロネート経路(MVP)を使用して生合成されます {svg_3}. 高度な分子生物学を通じて、この経路に関連する重要な酵素が発見され、GA生合成の調節に関する知見が得られました {svg_4}.

過剰生産

GA生合成調節機構の解明により、科学者の関心が強まり、生産を制御し、収量を増加させるためのさまざまな戦略が台頭しました {svg_5}. この文脈では、GA生合成の環境的および遺伝的調節に関する重要な洞察について説明します {svg_6}.

異種生産

G. ルシダムの遺伝子操作の難しさ、収量の低さ、成長の遅さから、異種宿主でのGAsの生合成は、効率的な生産のための有望な代替手段です {svg_7}. 最近、ガノデルマ・ルシダムからCYP5150L8を発現させることで、サッカロミセス・セレビシエでGAの1つである3-ヒドロキシ-ラノスタ-8,24-ジエン-26-酸(HLDOA)の異種生産が達成されました {svg_8}.

HLDOAのポスト修飾

G. ルシダムのもう1つのP450であるCYP5139G1は、HLDOAのC-28酸化に関与していることが明らかになり、エンジニアリングされた酵母によって新しいGAである3,28-ジヒドロキシ-ラノスタ-8,24-ジエン-26-酸(DHLDOA)が生成されます {svg_9}.

抗腫瘍効果

実験データは、GA-DM投与がHLAクラスII抗原提示を増加させ、CD+T細胞がメラノーマ腫瘍細胞を認識することを明らかにしています {svg_10}.

作用機序

Target of Action

Ganoderic acid SZ, like other ganoderic acids, is a triterpene derived from the mushroom Ganoderma lucidum . It has been found to interact with multiple targets in the body. For instance, it has been shown to target receptor tyrosine kinases (RTKs), which are high-affinity surface receptors responsible for cell migration, adhesion, apoptosis, metabolism, and cell proliferation . It also targets IL-1R1 and disrupts IL-1β binding in human cancer cells .

Mode of Action

The interaction of Ganoderic acid SZ with its targets leads to various changes in cellular processes. For instance, when it binds to RTKs, it modulates the downstream signaling pathways, which can result in changes in cell proliferation and apoptosis .

Biochemical Pathways

Ganoderic acid SZ is a product of the mevalonate pathway, which is a crucial pathway for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl . Pyrophosphate (dimethylallyl diphosphate, DMAPP) further condenses to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

It is known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . More research is needed to understand the ADME properties of Ganoderic acid SZ and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Ganoderic acid SZ’s action are diverse, given its interaction with multiple targets. For instance, it has been shown to decrease the viability, proliferation, and oxidative stress in liver cancer cells .

Action Environment

The biosynthesis of Ganoderic acid SZ is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can affect the regulation of its biosynthesis, leading to variations in its action, efficacy, and stability.

Safety and Hazards

将来の方向性

The biosynthetic pathway of type II ganoderic acids (GAs) in Ganoderma lucidum, a traditional medicinal mushroom, is unknown . Synthetic biology approaches using heterologous microbes (e.g., the baker’s yeast Saccharomyces cerevisiae) to biosynthesize GAs may overcome the aforementioned challenges .

生化学分析

Biochemical Properties

Ganoderic Acid SZ is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it is a product of the mevalonate pathway . This pathway primarily exists in the cytosol .

Metabolic Pathways

Ganoderic Acid SZ is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate .

特性

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Ganoderic acid SZ and how was it determined?

A1: Ganoderic acid SZ is a lanostanoid, specifically a geometric Z-isomer of the known Ganoderic acid S [, ]. Its structure was primarily elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC [, ].

Q2: What other Ganoderma-derived compounds are often found alongside Ganoderic acid SZ?

A2: Research indicates that Ganoderic acid SZ is often found alongside other lanostanoids. For example, in a study on Ganoderma lucidum, 12 other known lanostanoids were isolated in addition to Ganoderic acid SZ []. Similarly, Ganoderic acid Y and Ganoderal A were found alongside Ganoderic acid SZ in Ganoderma australe []. This suggests a potential biosynthetic relationship between these compounds.

Q3: Besides Ganoderma lucidum and Ganoderma australe, are there other known sources of Ganoderic acid SZ?

A3: While Ganoderic acid SZ has been successfully isolated from Ganoderma lucidum [] and Ganoderma australe [], there are currently no published studies reporting its presence in other organisms. Further research is needed to explore the potential presence of this compound in other Ganoderma species or other fungal sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,3,6-Tri-O-benzyl-4-O-[2,3-di-O-benzyl-4,5-)-benzylidene-[β-D-mannopyranosyl]-α-D-glucopyran](/img/no-structure.png)